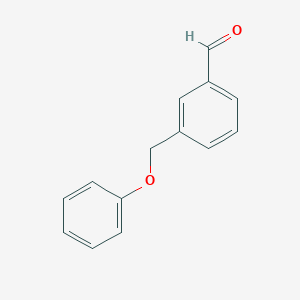
Iodobolpyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodobolpyramine is a chemical compound that has gained attention in scientific research due to its unique properties. It is a halogenated pyramine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of iodobolpyramine is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell growth and division. It is also thought to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Iodobolpyramine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, particularly those of the breast, lung, and colon. It has also been shown to induce apoptosis in cancer cells. In animal studies, iodobolpyramine has been shown to accumulate in certain tissues, such as the liver and kidneys, and to be eliminated from the body primarily through the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using iodobolpyramine in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for cancer therapy. Additionally, iodobolpyramine can be radiolabeled, allowing for imaging studies. However, one limitation of using iodobolpyramine is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for iodobolpyramine research. One area of interest is the development of iodobolpyramine derivatives with improved solubility and bioavailability. Another area of research is the use of iodobolpyramine in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of iodobolpyramine and its potential applications in cancer therapy and imaging studies.
In conclusion, iodobolpyramine is a chemical compound with unique properties that have made it a subject of interest in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of iodobolpyramine in cancer therapy and imaging studies.
Synthesemethoden
Iodobolpyramine can be synthesized using various methods. One of the most common methods involves the reaction between 2,4-dichloro-5-iodopyrimidine and 2-amino-5-methylthiazole in the presence of a base. The resulting product is then treated with iodine and potassium iodide to obtain iodobolpyramine. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
Iodobolpyramine has been used in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a radiotracer for imaging studies, particularly in the field of positron emission tomography (PET). Additionally, iodobolpyramine has been used in the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
101395-33-9 |
|---|---|
Produktname |
Iodobolpyramine |
Molekularformel |
C30H39IN4O3 |
Molekulargewicht |
628.6 g/mol |
IUPAC-Name |
3-(4-hydroxy-3-(125I)iodanylphenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]propanamide |
InChI |
InChI=1S/C30H39IN4O3/c1-34(19-7-3-5-18-33-30(37)16-12-24-11-15-28(36)27(31)22-24)20-21-35(29-8-4-6-17-32-29)23-25-9-13-26(38-2)14-10-25/h4,6,8-11,13-15,17,22,36H,3,5,7,12,16,18-21,23H2,1-2H3,(H,33,37)/i31-2 |
InChI-Schlüssel |
LOPFSGXLOHCWPI-DYSJZCPFSA-N |
Isomerische SMILES |
CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)[125I])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
SMILES |
CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Kanonische SMILES |
CN(CCCCCNC(=O)CCC1=CC(=C(C=C1)O)I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Andere CAS-Nummern |
101395-33-9 |
Synonyme |
iodobolpyramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



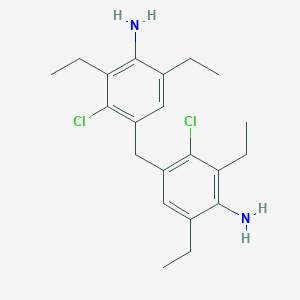
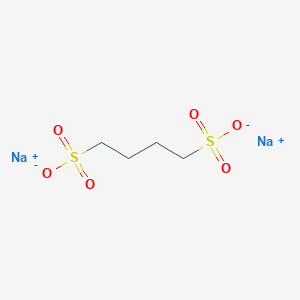
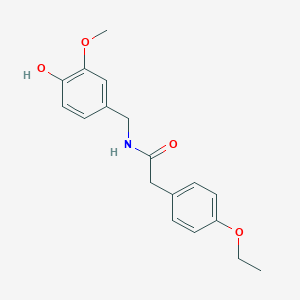
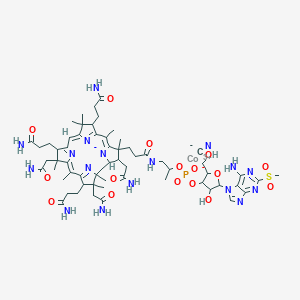
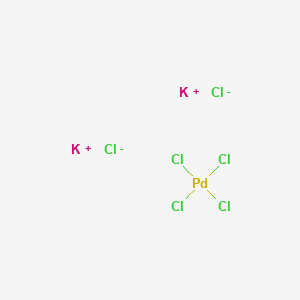
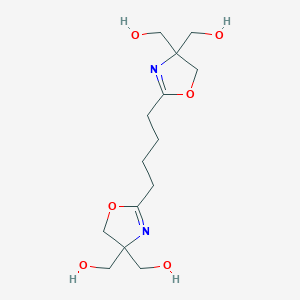
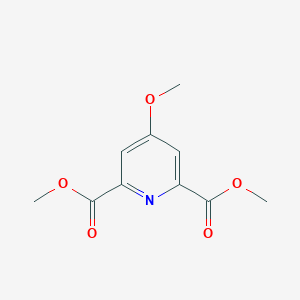
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
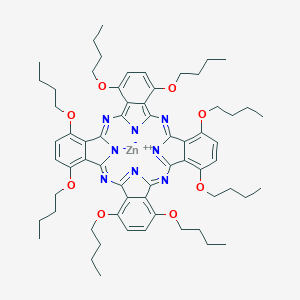

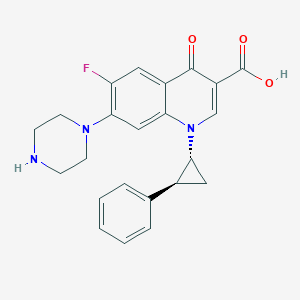
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)

